Cas no 5471-96-5 ((2E)-1,3-bis(4-bromophenyl)prop-2-en-1-one)

(2E)-1,3-bis(4-bromophenyl)prop-2-en-1-one structure
5471-96-5 structure
Nome do Produto:(2E)-1,3-bis(4-bromophenyl)prop-2-en-1-one
N.o CAS:5471-96-5
MF:C15H10Br2O
MW:366.047302722931
CID:942693
PubChem ID:5293151

(2E)-1,3-bis(4-bromophenyl)prop-2-en-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • (2E)-1,3-bis(4-bromophenyl)prop-2-en-1-one
    • 1,3-BIS-(4-BROMO-PHENYL)-PROPENONE
    • 1,3-bis(4-bromophenyl)-2-propen-1-one
    • 1,3-bis(4-bromophenyl)prop-2-en-1-one
    • 1,3-di(4-bromophenyl)azulene
    • 1,3-di(4-bromophenyl)propenone
    • 4,4'-Dibromchalcon
    • 4,4'-Dibromochalcone
    • Azulene, 1,3-bis(4-bromophenyl)-
    • CTK2I3590
    • 126443-21-8
    • STK663746
    • (E)-1,3-BIS(4-BROMOPHENYL)-2-PROPEN-1-ONE
    • Z46027887
    • SCHEMBL1659833
    • 1,3-bis-(4-bromophenyl)propenone
    • AKOS001072891
    • DTXSID201266300
    • (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one
    • NSC28481
    • p,p'-Dibrombenzyliden-acetophenon
    • 5471-96-5
    • (E)-4,4'-Dibromochalcone
    • SCHEMBL1659832
    • 1,3-bis(4-bromophenyl)propenone
    • 2-Propen-1-one, 1,3-bis(4-bromophenyl)-
    • NSC-28481
    • MFCD00443474
    • (2E)-1,3-Bis(4-bromophenyl)-2-propen-1-one
    • LRNSKEMAIABAKW-XCVCLJGOSA-N
    • starbld0009410
    • Inchi: InChI=1S/C15H10Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+
    • Chave InChI: LRNSKEMAIABAKW-XCVCLJGOSA-N
    • SMILES: C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Br

Propriedades Computadas

  • Massa Exacta: 363.9098
  • Massa monoisotópica: 363.91
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 298
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 1
  • XLogP3: 4.5
  • Superfície polar topológica: 17.1Ų

Propriedades Experimentais

  • Densidade: 1.647
  • Ponto de ebulição: 450.6°C at 760 mmHg
  • Ponto de Flash: 131.2°C
  • Índice de Refracção: 1.664
  • PSA: 17.07
  • LogP: 5.10770

(2E)-1,3-bis(4-bromophenyl)prop-2-en-1-one Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194221-2g
(2E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one
5471-96-5 98%
2g
¥17102.00 2024-05-09
Fluorochem
015660-250mg
1,3-Bis-(4-bromo-phenyl)-propenone
5471-96-5
250mg
£160.00 2022-03-01
A2B Chem LLC
AG22044-25g
1,3-BIS-(4-BROMO-PHENYL)-PROPENONE
5471-96-5 95+%
25g
$1944.00 2024-04-19
A2B Chem LLC
AG22044-50g
1,3-BIS-(4-BROMO-PHENYL)-PROPENONE
5471-96-5 95+%
50g
$2855.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194221-1g
(2E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one
5471-96-5 98%
1g
¥9820.00 2024-05-09
Fluorochem
015660-1g
1,3-Bis-(4-bromo-phenyl)-propenone
5471-96-5
1g
£372.00 2022-03-01
Fluorochem
015660-2g
1,3-Bis-(4-bromo-phenyl)-propenone
5471-96-5
2g
£598.00 2022-03-01
A2B Chem LLC
AG22044-100g
1,3-BIS-(4-BROMO-PHENYL)-PROPENONE
5471-96-5 95+%
100g
$4037.00 2024-04-19
abcr
AB421741-10g
(2E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one; .
5471-96-5
10g
€786.50 2024-08-03
abcr
AB421741-5g
(2E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one; .
5471-96-5
5g
€658.70 2024-08-03

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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:5471-96-5)(2E)-1,3-bis(4-bromophenyl)prop-2-en-1-one
A1232665
Pureza:99%/99%/99%
Quantidade:250mg/1g/2g
Preço ($):441/1026/1649